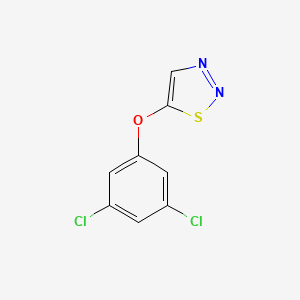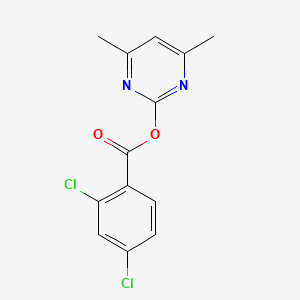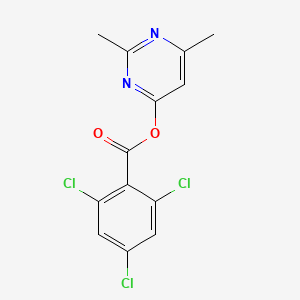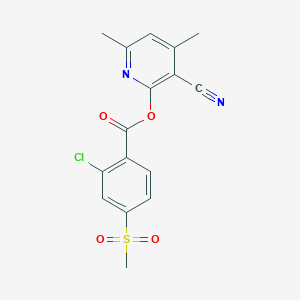![molecular formula C21H18Cl2FNO B3035889 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 338771-53-2](/img/structure/B3035889.png)
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
説明
The compound 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a structurally complex molecule that may have pharmacological relevance. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of structurally related compounds involves multi-step reactions, including nitration, ammonolysis, catalytic hydrogenation, and biotransformation steps. For example, the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, which are structural isomers of β2 agonists, was achieved through a series of reactions, and the pharmacokinetics of these compounds were studied in rats . Similarly, the synthesis of 2-(2,5-diamino phenyl)ethanol involved nitration, reduction, and ammonolysis steps . These methods could potentially be adapted for the synthesis of 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H-NMR, and X-ray crystallography. For instance, the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol was elucidated using X-ray diffraction, revealing its crystalline form and intermolecular hydrogen bonding . These techniques could be employed to determine the molecular structure of 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with various reagents and catalysts. For example, the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol was described as a key intermediate for the preparation of a potent inhibitor . Understanding the reactivity of similar compounds can provide insights into the potential chemical reactions of 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and pharmacokinetics, are crucial for their potential application. The pharmacokinetics of isomers of β2 agonists were studied, showing how halogen atoms in the molecules prevent rapid metabolic inactivation . The metabolic formation and synthesis of a hypocholesteremic agent also provide insights into the metabolic pathways and potential therapeutic effects of similar compounds . These studies can inform the analysis of the physical and chemical properties of 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol.
科学的研究の応用
Structural and Activity Relationships
Adrenergic Receptor Interactions : Studies have explored the interactions of similar compounds with adrenergic beta-receptors in animals. Substituting chlorine atoms in certain compounds led to potent beta 2-mimetic activity in bronchial muscles or beta 1-blocking action in the heart. This suggests potential therapeutic uses in broncholytic agents due to their beta 2-mimetic and low beta 1-intrinsic activity in the heart (Engelhardt, 1984).
Receptor Differentiation : Structural modifications in related compounds can change sympathomimetic activity, indicating a differentiation between beta-1 and beta-2 receptors. This research aids in understanding how different receptors in the body respond to similar compounds (Lands, Ludueña, & Buzzo, 1967).
Synthesis and Chemical Properties
Synthesis of Key Intermediates : The compound has been involved in the synthesis of key intermediates for various drugs. For example, its derivatives have been used in the synthesis of aprepitant, a drug used to prevent chemotherapy-induced nausea and vomiting (Zhang Fuli, 2012).
Fluorescence Studies : Studies on N-aryl-2-aminoquinolines, which share structural similarities, have shown that substituent groups significantly affect fluorescence quantum yields. This is important for biological applications where fluorescence is a key factor (Hisham et al., 2019).
Molecular Structure Analysis : Research has been conducted on similar compounds to understand their molecular structure, hyperpolarizability, and electronic properties. This is crucial for developing materials with specific electronic and optical properties (Najiya et al., 2014).
Biological Activity and Applications
Biotransformation in Drug Synthesis : The compound has been used in biotransformation-mediated synthesis, an important process in the pharmaceutical industry for producing enantiomerically pure compounds. This method was employed for producing key intermediates in cancer and other drug therapies (Martínez et al., 2010).
Antimicrobial Studies : Derivatives of this compound have shown potential antimicrobial activities against various pathogens, highlighting their importance in the development of new antimicrobial agents (Pant, Godwal, & Sanju, 2021).
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FNO/c22-19-11-6-15(12-20(19)23)13-25-14-21(26,16-4-2-1-3-5-16)17-7-9-18(24)10-8-17/h1-12,25-26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHZAKGQTXOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138367 | |
| Record name | α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol | |
CAS RN |
338771-53-2 | |
| Record name | α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338771-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3035808.png)


![4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3035812.png)
![4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035814.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035816.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035817.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3035819.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)
![[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B3035822.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[3-(trifluoromethyl)phenyl]sulfanylpyrrolidine-2,5-dione](/img/structure/B3035823.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methyl]piperazine](/img/structure/B3035824.png)